molecular formula C12H22N2O4S B2595552 Ethyl ((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)carbamate CAS No. 1235064-63-7

Ethyl ((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)carbamate

Cat. No.: B2595552
CAS No.: 1235064-63-7
M. Wt: 290.38
InChI Key: SKBGGOXEIBNHSW-UHFFFAOYSA-N
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Description

Ethyl ((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)carbamate is a chemical compound with the molecular formula C12H22N2O4S and a molecular weight of 290.38 g/mol. This compound is used in various scientific experiments and has applications in fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)carbamate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of the Cyclopropylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Carbamate Group: The final step involves the reaction of the intermediate with ethyl chloroformate to form the carbamate ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethyl ((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)carbamate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, often using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Amines, thiols, under mild to moderate temperatures.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted carbamates.

Scientific Research Applications

Ethyl ((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl ((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylsulfonyl group is known to enhance binding affinity and specificity, while the piperidine ring can interact with hydrophobic pockets in proteins. The carbamate group may undergo hydrolysis, releasing active intermediates that exert biological effects.

Comparison with Similar Compounds

Ethyl ((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)carbamate can be compared with other similar compounds, such as:

    Ethyl ((1-(phenylsulfonyl)piperidin-4-yl)methyl)carbamate: Similar structure but with a phenyl group instead of a cyclopropyl group, which may affect its binding properties and biological activity.

    Ethyl ((1-(methylsulfonyl)piperidin-4-yl)methyl)carbamate: Contains a methylsulfonyl group, potentially leading to different reactivity and potency.

    Ethyl ((1-(cyclopropylsulfonyl)pyrrolidin-4-yl)methyl)carbamate: Similar but with a pyrrolidine ring, which may alter its pharmacokinetic properties.

These comparisons highlight the unique structural features of this compound that contribute to its specific applications and effects.

Properties

IUPAC Name

ethyl N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4S/c1-2-18-12(15)13-9-10-5-7-14(8-6-10)19(16,17)11-3-4-11/h10-11H,2-9H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBGGOXEIBNHSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC1CCN(CC1)S(=O)(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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